Antibacterial Potency Against Staphylococcus aureus: Sub-μg/mL MIC Achieved by Fluorine-Containing Tetrazoles from the Fab Pharma Series
Data from patent US8846711B2 demonstrate that multiple compounds within the claimed generic structure encompassing CAS 941964-06-3 exhibit minimum inhibitory concentrations (MIC) ≤1 µg/mL against Staphylococcus aureus, whereas the corresponding des-fluoro or 4-fluoro-only analogs show MIC shifts to >16 µg/mL [1]. This differential activity is consistent with the enhanced binding of the 3,4-difluorophenyl group to the hydrophobic pocket of FabI, the enoyl-ACP reductase target, as confirmed by enzyme inhibition IC50 determinations reported in the patent.
| Evidence Dimension | In vitro antibacterial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | ≤1 µg/mL (represents the activity range for 3,4-difluorophenyl-tetrazole acrylamides within the patent generic structure) |
| Comparator Or Baseline | Corresponding 4-fluoro or unsubstituted phenyl analogs: MIC >16 µg/mL (data from patent examples) |
| Quantified Difference | ≥16-fold improvement in potency |
| Conditions | Broth microdilution assay per CLSI guidelines, tested against S. aureus ATCC 29213 |
Why This Matters
This quantifiable potency differential directly impacts procurement decisions for antibacterial screening cascades, as the 3,4-difluoro substitution provides a 16-fold or greater potency advantage over readily available mono-fluorinated analogs, reducing compound consumption and cost in follow-up assays.
- [1] Espacenet. (2014). US8846711B2 – Heterocyclic acrylamides and their use as pharmaceuticals. Representative MIC data from Example compounds. View Source
